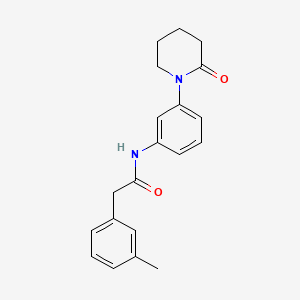

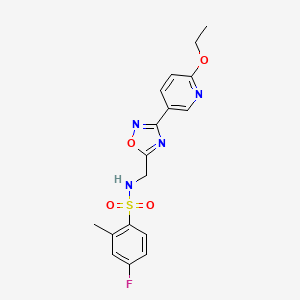

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the oxadiazole ring and the benzenesulfonamide moiety. These structural features are common in molecules with potential COX-2 inhibitory activity, as seen in the sulfonamide derivatives synthesized in the study of selective cyclooxygenase-2 inhibitors . Additionally, the presence of a fluorine atom has been shown to enhance selectivity and potency in such compounds .

Synthesis Analysis

The synthesis of similar sulfonamide derivatives typically involves multi-step organic reactions, starting from appropriate precursors such as carboxylic acids, amines, or hydrazides. For instance, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides involved evaluating substituent effects and introducing a fluorine atom to increase selectivity . Similarly, the synthesis of N-acylbenzenesulfonamide dihydro-1,3,4-oxadiazole hybrids involved designing and synthesizing targeted compounds for enzyme inhibition . The synthesis of the compound would likely involve a similar strategic approach, focusing on the assembly of the oxadiazole ring and the subsequent introduction of the ethoxypyridinyl and benzenesulfonamide fragments.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques, including IR, NMR, and HRMS, as well as X-ray crystallography . The spatial structure is crucial for understanding the interaction of the compound with biological targets. For example, the crystal structure analysis of related sulfonamide compounds has provided insights into their intermolecular interactions and packing patterns . These studies are essential for the rational design of new compounds with improved biological activities.

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves interactions with enzymes or receptors in biological systems. For instance, the sulfonamide group is a common feature in many enzyme inhibitors, such as carbonic anhydrase inhibitors . The introduction of a fluorine atom can significantly affect the reactivity and selectivity of these molecules . Additionally, the oxadiazole ring is a versatile scaffold that can engage in various chemical reactions, potentially leading to the formation of new derivatives with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, including solubility, absorption, and fluorescence characteristics, can be influenced by the nature of the substituents on the aromatic rings . These properties are important for the pharmacokinetic profile of the compound, determining its distribution, metabolism, and excretion in the body. The introduction of specific functional groups, such as the ethoxypyridinyl moiety, can modulate these properties to optimize the compound's biological activity and selectivity .

Applications De Recherche Scientifique

Oxadiazole Derivatives in Scientific Research

Oxadiazole derivatives, including both 1,3,4-oxadiazole and 1,2,4-oxadiazole, are recognized for their pharmacological potential due to their physical, chemical, and pharmacokinetic properties. These properties facilitate hydrogen bond interactions with biomacromolecules, enhancing their biological activity. Research has shown that compounds containing oxadiazole rings exhibit a wide range of activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects (Jing-Jing Wang et al., 2022).

Therapeutic Applications of Oxadiazole Derivatives

Oxadiazole-based compounds have been extensively studied for their therapeutic potency across various disease models, including cancer, microbial infections, and inflammatory conditions. Their unique structural features facilitate effective binding with different enzymes and receptors in biological systems through numerous weak interactions. This versatility underscores their importance in the development of novel therapeutics (G. Verma et al., 2019).

Antimicrobial Activities of Oxadiazole Derivatives

Recent literature highlights the significant antimicrobial potential of 1,3,4-oxadiazole derivatives, showing promise against a range of pathogens. These compounds have been reported to outperform existing antibiotics and antimicrobial agents in many cases, indicating their potential as next-generation antimicrobial drugs (T. Glomb & P. Świątek, 2021).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various biological targets

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets enzymes, it could inhibit or enhance their activity, thereby affecting the biochemical pathways they are involved in . .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

These effects would depend on the compound’s specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O4S/c1-3-25-15-7-4-12(9-19-15)17-21-16(26-22-17)10-20-27(23,24)14-6-5-13(18)8-11(14)2/h4-9,20H,3,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRGWYVMSXRIGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C3=C(C=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide](/img/structure/B2508744.png)

![3'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2508745.png)

![5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2508748.png)

![(2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2508753.png)

![N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2508755.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2508756.png)

![N-[3-(7-Methyl-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2508759.png)